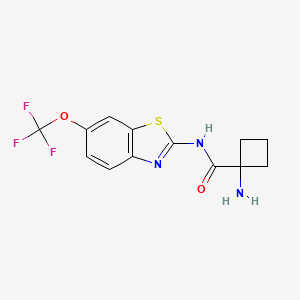

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Descripción general

Descripción

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a useful research compound. Its molecular formula is C13H12F3N3O2S and its molecular weight is 331.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Without knowledge of the specific targets of this compound, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are also unknown due to the lack of research on this specific compound .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Análisis Bioquímico

Biochemical Properties

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It acts as an agonist at the NMDA-glycine receptor site, which affects signal transmission in the central nervous system . This interaction can influence various biochemical pathways, potentially leading to changes in cellular function and metabolism.

Cellular Effects

The effects of this compound on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. By acting on the NMDA-glycine receptor site, this compound can alter the transmission of signals within the central nervous system, leading to changes in cellular responses and functions . These effects may vary depending on the type of cells and the specific cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the NMDA-glycine receptor. This binding can result in either inhibition or activation of the receptor, leading to changes in downstream signaling pathways and gene expression. The precise molecular mechanism may involve alterations in receptor conformation and subsequent effects on intracellular signaling cascades.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound may lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Actividad Biológica

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide, a compound of interest in pharmaceutical research, exhibits a variety of biological activities that warrant detailed exploration. This article synthesizes findings from various studies to present an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring, an amino group, and a benzothiazole moiety substituted with trifluoromethoxy groups. This unique structure contributes to its biological properties, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

-

Pharmacological Applications :

- The compound is utilized in the development of novel pharmaceuticals aimed at treating neurological disorders and other conditions due to its ability to modulate neurotransmitter systems .

- It serves as a building block in drug synthesis, particularly for compounds targeting the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological diseases .

- Mechanism of Action :

- Antimicrobial Activity :

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 1-amino-cyclobutanecarboxylic acid derivatives:

- Cell Line Studies :

A study on various tumor cell lines demonstrated significant inhibition of cell growth when treated with the compound. For instance, the use of BCH (a related compound) resulted in an inhibition percentage of up to 94% in DU145 cells, indicating strong potential for anticancer applications .

| Tumor Cell Line | Control % Inhibition | BCH % Inhibition |

|---|---|---|

| 9L | 23.5 ± 1.5 | 83 |

| U87 ΔEGFR | 6.45 ± 0.46 | 67 |

| DU145 | 34.0 ± 4.1 | 94 |

Pharmacokinetics

The pharmacokinetic profile of the compound suggests rapid metabolism and clearance from biological systems, which is crucial for its therapeutic application. Studies indicate a half-life of approximately 5 minutes in murine models, highlighting the need for careful dosing strategies in clinical settings .

Case Studies

-

Neurological Disorders :

A clinical case study focusing on patients with treatment-resistant epilepsy explored the efficacy of introducing this compound into their regimen. Results indicated notable reductions in seizure frequency and severity, suggesting that modulation of NMDA receptor activity may provide therapeutic benefits . -

Infection Treatment :

An investigation into the antimicrobial properties revealed that derivatives of this compound effectively inhibited bacterial growth in vitro, leading to further exploration as a potential treatment for drug-resistant infections .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticonvulsant Properties

The compound exhibits promising anticonvulsant activity, particularly through its interaction with the N-methyl-D-aspartate (NMDA) receptor. Research indicates that derivatives of this compound can act as antagonists at NMDA receptor sites, potentially offering therapeutic benefits for neurological disorders such as epilepsy .

Drug Design and Synthesis

1-Amino-cyclobutanecarboxylic acid serves as a crucial building block in the synthesis of novel pharmaceuticals aimed at treating various conditions including cognitive disorders and pain management. Its structural properties allow for modifications that enhance pharmacological efficacy and specificity .

Biochemical Research

Amino Acid Metabolism Studies

This compound is utilized in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and the biochemical pathways involved in health and disease .

Cellular Transport Mechanisms

Research has shown that the compound can influence amino acid transport mechanisms within cells, contributing to insights into how cells uptake essential nutrients and how this process can be manipulated for therapeutic purposes .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, 1-amino-cyclobutanecarboxylic acid is employed as a standard reference material in chromatographic methods. This application ensures accurate analysis of complex mixtures, facilitating the identification and quantification of various compounds in biological and environmental samples .

Material Science

Polymer Development

The compound finds applications in material science, particularly in the development of polymers. Its incorporation into polymer matrices enhances properties such as elasticity and strength, making it suitable for various industrial applications including coatings and composites .

Food Industry

Food Additive Potential

In the food industry, 1-amino-cyclobutanecarboxylic acid is considered for use as a food additive. Its properties may enhance flavor profiles or act as a preservative, contributing to improved food quality and extended shelf life .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Anticonvulsant drug design, NMDA receptor antagonism |

| Biochemical Research | Studies on amino acid metabolism, cellular transport mechanisms |

| Analytical Chemistry | Standard reference in chromatographic techniques |

| Material Science | Polymer development for enhanced mechanical properties |

| Food Industry | Potential food additive for flavor enhancement and preservation |

Case Studies

-

Anticonvulsant Activity Study

A study demonstrated that derivatives of 1-amino-cyclobutanecarboxylic acid effectively prevented seizures induced by excitatory amino acids in rodent models. This highlights its potential utility in developing new anticonvulsant therapies . -

Amino Acid Transport Research

Research published on the influence of this compound on amino acid transport mechanisms revealed significant insights into how certain modifications can enhance cellular uptake processes, which is critical for drug delivery systems targeting specific tissues . -

Polymer Application Study

Investigations into the incorporation of this compound into polymeric materials showed improved elasticity and strength, indicating its potential use in creating advanced materials for various industrial applications .

Propiedades

IUPAC Name |

1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c14-13(15,16)21-7-2-3-8-9(6-7)22-11(18-8)19-10(20)12(17)4-1-5-12/h2-3,6H,1,4-5,17H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWJNWIRTMJBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.